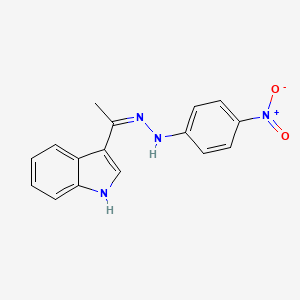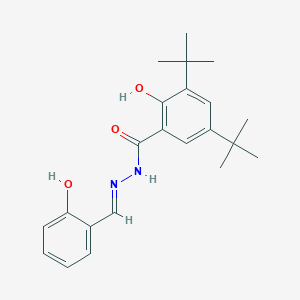
2-(2-naphthyloxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-naphthyloxy)butanamide, also known as NBQX, is a chemical compound that is commonly used in scientific research as a selective antagonist of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that are important for synaptic plasticity and memory formation in the brain. NBQX has been shown to have a high affinity for AMPA receptors and effectively block their activity, making it a valuable tool for investigating the role of these receptors in various physiological and pathological processes.
Mecanismo De Acción
2-(2-naphthyloxy)butanamide works by selectively blocking the activity of AMPA receptors, which are important for synaptic transmission and plasticity in the brain. By blocking these receptors, 2-(2-naphthyloxy)butanamide can prevent the excessive activation of neurons and reduce the risk of excitotoxicity, which can lead to cell death and neurological damage.
Biochemical and Physiological Effects
2-(2-naphthyloxy)butanamide has been shown to have a variety of biochemical and physiological effects, depending on the specific experimental conditions and the target tissue or organ. For example, it has been shown to reduce the release of glutamate and other neurotransmitters in the brain, which can have a neuroprotective effect. It has also been shown to reduce the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-naphthyloxy)butanamide in lab experiments is its high selectivity for AMPA receptors, which allows for precise manipulation of these receptors without affecting other neurotransmitter systems. It is also relatively easy to synthesize and has a long shelf life, making it a cost-effective tool for many labs. However, one limitation of 2-(2-naphthyloxy)butanamide is that it may not be effective in blocking all subtypes of AMPA receptors, and its effects may vary depending on the specific experimental conditions and target tissue.
Direcciones Futuras
There are many potential future directions for research involving 2-(2-naphthyloxy)butanamide and AMPA receptors. For example, researchers may investigate the role of these receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's, or in the development of new therapies for drug addiction and depression. Additionally, new compounds may be developed that are even more selective and potent than 2-(2-naphthyloxy)butanamide, allowing for even more precise manipulation of AMPA receptors in the brain.
Métodos De Síntesis
2-(2-naphthyloxy)butanamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-bromo-2-naphthol with 2-bromoacetylbutyrolactone in the presence of a base such as potassium carbonate. This reaction produces 2-(2-naphthyloxy)butanamide as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
2-(2-naphthyloxy)butanamide has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. For example, it has been shown to be effective in blocking excitotoxicity in animal models of stroke and traumatic brain injury. It has also been used to investigate the role of AMPA receptors in drug addiction, depression, and epilepsy.
Propiedades
IUPAC Name |
2-naphthalen-2-yloxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHUNAJCNWWLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)OC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-2-yloxy)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6060629.png)
![ethyl 1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6060639.png)
![2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6060643.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4,6-diiodophenol](/img/structure/B6060650.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-(methoxymethyl)piperidine](/img/structure/B6060653.png)
![2-(3,4-difluorobenzoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6060659.png)
![2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6060667.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6060674.png)
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6060676.png)

![N-(2-chlorophenyl)-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B6060697.png)

![3-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B6060726.png)
![3-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6060734.png)